molecular formula C16H20ClNO2 B7541889 [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone

Número de catálogo B7541889
Peso molecular: 293.79 g/mol
Clave InChI: JQFXHIAEBLVZRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder that has been studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders.

Mecanismo De Acción

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increased GABA levels can help to reduce seizure activity and prevent relapse in addiction disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has a number of advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.

Direcciones Futuras

There are a number of future directions for research on [1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone, including further studies on its potential therapeutic uses in the treatment of epilepsy and addiction disorders. Other potential areas of research include the development of new GABA transaminase inhibitors with improved potency and selectivity, as well as studies on the long-term effects of this compound use.

Métodos De Síntesis

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process starting with the reaction of cyclobutanone with 3-chlorobenzyl chloride to form [1-(3-chlorophenyl)cyclobutyl]ketone. This intermediate is then reacted with hydroxylamine hydrochloride to form [1-(3-chlorophenyl)cyclobutyl]oxime, which is then reduced with sodium borohydride to form [1-(3-chlorophenyl)cyclobutyl]methanol. Finally, this compound is reacted with 3-hydroxypiperidine in the presence of trifluoroacetic acid to form this compound.

Aplicaciones Científicas De Investigación

[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic uses, particularly in the treatment of epilepsy and addiction disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and prevent relapse in addiction disorders. Clinical trials have also shown promising results in the treatment of cocaine addiction, with this compound reducing cocaine use and craving in patients.

Propiedades

IUPAC Name

[1-(3-chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c17-13-5-1-4-12(10-13)16(7-3-8-16)15(20)18-9-2-6-14(19)11-18/h1,4-5,10,14,19H,2-3,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFXHIAEBLVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.